Cas no 886906-60-1 (4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-ethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide
-
- インチ: 1S/C18H17N3O5S/c1-3-25-14-9-7-12(8-10-14)16(22)19-18-21-20-17(26-18)13-5-4-6-15(11-13)27(2,23)24/h4-11H,3H2,1-2H3,(H,19,21,22)
- InChIKey: WWPKXKFSIJYOQT-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(C2=CC=CC(S(C)(=O)=O)=C2)O1)(=O)C1=CC=C(OCC)C=C1
4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2645-0686-2mg |
4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886906-60-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2645-0686-20μmol |
4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886906-60-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2645-0686-4mg |
4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886906-60-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2645-0686-50mg |
4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886906-60-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2645-0686-10μmol |
4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886906-60-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2645-0686-5μmol |
4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886906-60-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2645-0686-3mg |
4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886906-60-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2645-0686-20mg |
4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886906-60-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2645-0686-100mg |
4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886906-60-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2645-0686-15mg |
4-ethoxy-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
886906-60-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 |
4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
3. Book reviews
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報
Recent Advances in the Study of 4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 886906-60-1)
The compound 4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS: 886906-60-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole core and methanesulfonylphenyl moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development.
One of the most notable findings in recent literature is the compound's role as a potent inhibitor of specific enzymatic targets. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide exhibits high affinity and selectivity for certain kinases involved in inflammatory and oncogenic pathways. The study utilized X-ray crystallography to elucidate the binding interactions, revealing a unique binding mode that could explain its inhibitory efficacy. These findings suggest potential applications in treating diseases such as rheumatoid arthritis and certain cancers.
Further investigations into the pharmacokinetic profile of this compound have also been conducted. A preclinical study highlighted its favorable bioavailability and metabolic stability, which are critical for its development as a therapeutic agent. The study employed advanced LC-MS techniques to quantify the compound in plasma and tissues, demonstrating its ability to achieve therapeutic concentrations with minimal off-target effects. These results underscore the compound's potential as a lead candidate for further optimization and clinical testing.
In addition to its pharmacological properties, recent synthetic methodologies have been developed to improve the yield and purity of 4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide. A 2024 publication in Organic Process Research & Development detailed a scalable and environmentally friendly synthesis route, utilizing green chemistry principles. This advancement addresses previous challenges in large-scale production, paving the way for more extensive preclinical and clinical studies.
Despite these promising developments, challenges remain in fully understanding the compound's safety profile and long-term effects. Ongoing research aims to address these gaps through comprehensive toxicology studies and in vivo models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into viable therapeutic options.
In conclusion, 4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide represents a compelling area of research in chemical biology and drug discovery. Its unique structural features, combined with promising pharmacological data, position it as a valuable candidate for further investigation. Continued research will be essential to unlock its full therapeutic potential and address remaining challenges in its development.
886906-60-1 (4-ethoxy-N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-ylbenzamide) Related Products
- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)
- 2228831-92-1(1-2-(2,5-dimethylthiophen-3-yl)ethylcyclopropan-1-ol)
- 1805248-72-9(Ethyl 2-bromo-4-fluoro-6-nitrophenylacetate)
- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)
- 53117-21-8(2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide)
- 1159977-54-4(Oxcarbazepine N-Sulfate)
- 1044773-79-6(Methyl 3-fluoro-4-piperidin-4-ylbenzoate)
- 51073-13-3((3,5-Dibromo-4-methoxyphenyl)-(2-ethylbenzofuran-3-yl)methanone)
- 2060040-95-9(3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine)
- 1179928-66-5(1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one)




